molecular formula C16H19NO B2888158 3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS No. 5636-50-0

3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Cat. No.: B2888158
CAS No.: 5636-50-0
M. Wt: 241.334
InChI Key: VELZFQMCEACGTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A four-step synthesis of a related compound, “1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride”, has been reported . The acetophenone derivative in a dry methanol solution was converted into its corresponding alcohol in a 63% yield by the addition of sodium borohydride .

Scientific Research Applications

Methoxetamine and Arylcyclohexylamines

Methoxetamine, a compound within the same class as 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, belongs to the arylcyclohexylamine class and has been noted for its recreational and psychedelic effects. It is a structural analog of ketamine, offering a longer duration of action and intensity. While primarily discussed in the context of recreational use, the structural relation highlights potential research interest in exploring pharmacological and neurochemical properties (Zawilska, 2014).

Neurochemistry and Neurotoxicity

Another compound, 3,4-Methylenedioxymethamphetamine (MDMA), shares a similar structural motif with this compound. Studies on MDMA have contributed significantly to understanding its neurochemical effects and neurotoxicity, providing a framework for investigating similar compounds. These studies offer insights into acute and long-term neurochemical changes, including alterations in serotonin and dopamine systems (McKenna & Peroutka, 1990).

Biodegradation of Aromatic Compounds

Research on Escherichia coli's ability to metabolize aromatic compounds, including various amines and acids, provides a biological perspective on handling and transforming substances like this compound. Understanding the genes and proteins involved in the biodegradation pathways offers a basis for exploring biotechnological applications and environmental bioremediation strategies (Díaz et al., 2001).

MDMA-Assisted Psychotherapy

Beyond recreational use, MDMA has been explored for its potential therapeutic applications, particularly in MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD) and other conditions. This highlights the potential for investigating related compounds in therapeutic contexts, focusing on neurochemical mechanisms and psychotherapeutic outcomes (Sessa, Higbed, & Nutt, 2019).

Catecholamine Metabolism in Neuroblastoma

Studies on catecholamine metabolism in neuroblastoma outline the biochemical pathways and diagnostic significance of metabolites derived from catecholamines. This research area provides a medical context for understanding how compounds like this compound might interact with or influence catecholamine pathways, with implications for diagnostic and therapeutic applications in oncology (Bohuon, 1976).

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZFQMCEACGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325553
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5636-50-0
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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